molecular formula C10H13F2NO B8698021 2,2-difluoro-N-(4-methoxybenzyl)ethanamine

2,2-difluoro-N-(4-methoxybenzyl)ethanamine

Cat. No. B8698021
M. Wt: 201.21 g/mol
InChI Key: IMKIZPDGBFALQR-UHFFFAOYSA-N
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Patent
US08450528B2

Procedure details

An amount of 23.15 g (214 mmol) of 2,2-difluoro-1-chloroethane and 10 g (71 mmol) of 4-methoxybenzylamine are heated in an autoclave at an internal temperature of 120° C. for 16 hours. Subsequently, 50 g of water are added and the aqueous phase is separated. The aqueous phase is again extracted with 2,2-difluoro-1-chloroethane and the combined organic phases are distilled as described in Example 1.1. Here also, the 4-methoxybenzylamine hydrochloride present in the aqueous phase can be converted back into free 4-methoxybenzylamine by addition of sodium hydroxide solution. After distillation, 4.93 g of 2,2-difluoro-N-(4-methoxybenzyl)ethanamine are obtained, which corresponds to a yield of 68%, based on reacted 4-methoxybenzylamine.
Quantity
23.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:5])[CH2:3]Cl.[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][NH2:13])=[CH:10][CH:9]=1>O>[F:1][CH:2]([F:5])[CH2:3][NH:13][CH2:12][C:11]1[CH:14]=[CH:15][C:8]([O:7][CH3:6])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
23.15 g
Type
reactant
Smiles
FC(CCl)F
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Three
Name
Quantity
50 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is again extracted with 2,2-difluoro-1-chloroethane
DISTILLATION
Type
DISTILLATION
Details
the combined organic phases are distilled
ADDITION
Type
ADDITION
Details
Here also, the 4-methoxybenzylamine hydrochloride present in the aqueous phase can be converted back into free 4-methoxybenzylamine by addition of sodium hydroxide solution
DISTILLATION
Type
DISTILLATION
Details
After distillation, 4.93 g of 2,2-difluoro-N-(4-methoxybenzyl)ethanamine
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
FC(CNCC1=CC=C(C=C1)OC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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